molecular formula C16H11Cl B11871944 2-(2-Chlorophenyl)naphthalene

2-(2-Chlorophenyl)naphthalene

Cat. No.: B11871944
M. Wt: 238.71 g/mol
InChI Key: WFCZVVOHARVFGO-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)naphthalene is an organochlorine compound with the molecular formula C16H11Cl. It is a chlorinated derivative of naphthalene, where a chlorine atom is attached to the phenyl ring at the second position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chlorophenyl)naphthalene typically involves the chlorination of naphthalene derivatives. One common method is the Friedel-Crafts alkylation reaction, where naphthalene is reacted with 2-chlorobenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. Post-reaction, the compound is purified using techniques such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Chlorophenyl)naphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(2-Chlorophenyl)naphthalene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific biological targets.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)naphthalene involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 2-(2-Chlorophenyl)naphthalene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly where specific reactivity or interaction with biological targets is required .

Properties

Molecular Formula

C16H11Cl

Molecular Weight

238.71 g/mol

IUPAC Name

2-(2-chlorophenyl)naphthalene

InChI

InChI=1S/C16H11Cl/c17-16-8-4-3-7-15(16)14-10-9-12-5-1-2-6-13(12)11-14/h1-11H

InChI Key

WFCZVVOHARVFGO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC=CC=C3Cl

Origin of Product

United States

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